2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 3-methylbenzoate
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Overview
Description
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE is a complex organic compound with the molecular formula C21H14O4S. It is known for its unique structure, which includes a benzoxathiol ring fused with a phenyl group and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzoic acid with phenylacetic acid derivatives under acidic conditions to form the benzoxathiol ring. This intermediate is then esterified with 3-methylbenzoic acid using reagents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoxathiol ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated derivatives, substituted benzoxathiols
Scientific Research Applications
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.
Mechanism of Action
The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects. The benzoxathiol ring and phenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-OXO-2H-1-BENZOPYRAN-3-CARBOXYLIC ACID METHYL ESTER: Similar in structure but lacks the sulfur atom present in the benzoxathiol ring.
2-OXO-7-PHENYL-1,3-BENZOXATHIOL-5-YL (3-METHYLPHENOXY)ACETATE: Another derivative with a different ester group.
Uniqueness
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoxathiol ring with a phenyl group and a methylbenzoate moiety makes it a versatile compound in various applications.
Properties
Molecular Formula |
C21H14O4S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 3-methylbenzoate |
InChI |
InChI=1S/C21H14O4S/c1-13-6-5-9-15(10-13)20(22)24-16-11-17(14-7-3-2-4-8-14)19-18(12-16)26-21(23)25-19/h2-12H,1H3 |
InChI Key |
NPMCWARBKUEVME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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